Nampt-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

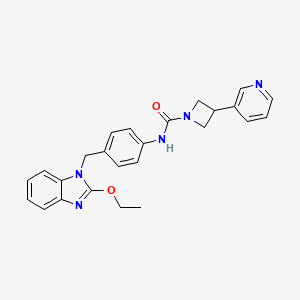

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(2-ethoxybenzimidazol-1-yl)methyl]phenyl]-3-pyridin-3-ylazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O2/c1-2-32-25-28-22-7-3-4-8-23(22)30(25)15-18-9-11-21(12-10-18)27-24(31)29-16-20(17-29)19-6-5-13-26-14-19/h3-14,20H,2,15-17H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEBCHOGBDMGBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)NC(=O)N4CC(C4)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nampt-IN-5: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action for Nampt-IN-5, a potent and orally active inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). The information presented herein is intended to support research and drug development efforts targeting the critical NAD+ metabolic pathway.

Core Mechanism of Action

This compound is a potent small molecule inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, which is a critical coenzyme for numerous cellular processes, including redox reactions, DNA repair, and cell signaling. By inhibiting NAMPT, this compound effectively depletes the intracellular pool of NAD+, leading to a disruption of cellular metabolism and ultimately inducing cell death, particularly in cancer cells that exhibit a high dependency on the NAD+ salvage pathway.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing key metrics for its inhibitory activity and pharmacokinetic properties.

| Cellular Activity | |

| Cell Line | IC50 (nM) |

| A2780 | 0.7[1][3] |

| COR-L23 | 3.9[1][3] |

| Enzyme Inhibition | |

| Enzyme | IC50 (µM) |

| CYP3A4 | 0.75[1][3][6] |

| In Vitro ADME Profile | |

| Parameter | Value |

| Mouse Microsomal Clearance | 110 µl/min•mg[3] |

| Aqueous Solubility (pH 6.8) | 0.056 mM[3][6] |

| MDCK Permeability (Papp A→B) | 18.6 x 10⁻⁶ cm/s[3][6] |

| In Vivo Mouse Pharmacokinetics (10 mg/kg, p.o.) | |

| Parameter | Value |

| T½ (half-life) | 2.1 hours[3] |

| Cmax (maximum concentration) | 29112 nM[3] |

| AUC (area under the curve) | 61984 nM•h[3] |

Signaling Pathway

This compound exerts its effect by intervening in the fundamental NAD+ salvage pathway. The depletion of NAD+ has downstream consequences on various NAD+-dependent enzymes, such as sirtuins and poly (ADP-ribose) polymerases (PARPs), which are crucial for cellular homeostasis.

Caption: Signaling pathway of this compound action.

Experimental Protocols

The cellular inhibitory activity of this compound was determined using a CellTiter-Glo® (CTG) luminescent cell viability assay. While the specific experimental parameters for this compound are not publicly available, a general protocol for such an assay is provided below.

General Protocol for CellTiter-Glo® Viability Assay

-

Cell Seeding: Plate cells (e.g., A2780, COR-L23) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Remove the existing medium from the cell plates and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for the desired period (e.g., 72 hours) under standard cell culture conditions.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Luminescence Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent to each well (typically in a 1:1 ratio with the cell culture medium volume).

-

Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence (no-cell control) from all experimental wells. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Caption: General workflow for a CellTiter-Glo® cell viability assay.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. NAMPT | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NAMPT | CymitQuimica [cymitquimica.com]

- 5. Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetmol.com [targetmol.com]

Nampt-IN-5 NAD+ salvage pathway inhibition

An In-depth Technical Guide to NAMPT Inhibition in the NAD+ Salvage Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins. The NAD+ salvage pathway, which recycles nicotinamide back into NAD+, is a key mechanism for maintaining cellular NAD+ pools. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway and has emerged as a significant therapeutic target, particularly in oncology. This guide provides a detailed technical overview of the inhibition of the NAD+ salvage pathway through targeting NAMPT, with a focus on the potent inhibitor GNE-617. We will delve into the core mechanism of action, present quantitative data for key inhibitors, outline detailed experimental protocols, and visualize the associated biological pathways and workflows.

Introduction to the NAD+ Salvage Pathway and NAMPT

Cells utilize three primary pathways for NAD+ biosynthesis: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide.[1] The salvage pathway is the predominant route in mammalian cells for maintaining NAD+ levels.[2] In this pathway, NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).[3] NMN is subsequently adenylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form NAD+.

Due to their high metabolic and proliferative rates, cancer cells often exhibit an increased reliance on the NAD+ salvage pathway, making NAMPT a compelling target for anticancer therapies.[4] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, triggering an energy crisis and inducing apoptosis in cancer cells.[2]

Mechanism of NAMPT Inhibition

NAMPT inhibitors are small molecules that typically bind to the active site of the NAMPT enzyme, preventing the binding of its natural substrate, nicotinamide. This inhibition blocks the synthesis of NMN and, consequently, the regeneration of NAD+. The resulting NAD+ depletion has several downstream effects:

-

Metabolic Collapse: Reduced NAD+ levels impair the function of NAD+-dependent enzymes involved in critical metabolic processes like glycolysis and the tricarboxylic acid (TCA) cycle, leading to decreased ATP production.[5]

-

Activation of Energy Stress Pathways: The drop in cellular energy, reflected by an increased AMP/ATP ratio, activates AMP-activated protein kinase (AMPK).[5]

-

Inhibition of Pro-Survival Signaling: Activated AMPK can lead to the inhibition of the mTOR pathway, a central regulator of cell growth and proliferation.[5][6]

-

Induction of Apoptosis: The culmination of metabolic stress and inhibition of survival pathways leads to programmed cell death.[4]

Quantitative Data for NAMPT Inhibitors

A variety of NAMPT inhibitors have been developed and characterized. The following tables summarize key quantitative data for GNE-617 and other notable inhibitors.

Table 1: Biochemical and Cellular Potency of GNE-617

| Parameter | Value | Cell Line/Condition | Reference |

| Biochemical IC50 | 5 nM | Recombinant NAMPT enzyme assay | [7][8] |

| Cellular EC50 (NAD Depletion) | 0.54 - 4.69 nM | Various cancer cell lines | [9] |

| Cellular EC50 (ATP Depletion) | 2.16 - 9.35 nM | Various cancer cell lines | [9] |

| Cellular EC50 (Viability) | 1.82 - 5.98 nM | Various cancer cell lines | [9] |

| A549 Cell IC50 | 18.9 nM | A549 non-small cell lung cancer | [7] |

Table 2: Comparative Cellular Viability IC50 Values of Various NAMPT Inhibitors

| Inhibitor | Cell Line | IC50 (nM) | Reference |

| FK866 | B-ALL and T-ALL cell lines | Varies (most cytotoxic of those tested) | [10] |

| STF-118804 | B-ALL and T-ALL cell lines | Varies | [10] |

| KPT-9274 | Recombinant NAMPT | ~120 nM | [11][12] |

| GNE-617 | HCT116 | <100 nM | [7] |

| CHS-828 | HCT116 | <100 nM | [7] |

Table 3: In Vivo Pharmacokinetic Parameters of GNE-617

| Species | Plasma Clearance (mL/min/kg) | Oral Bioavailability (%) | Reference |

| Mouse | 36.4 | 29.7 | [13] |

| Rat | 19.3 | 33.9 | [13] |

| Monkey | 9.14 | 29.4 | [13] |

| Dog | 4.62 | 65.2 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize NAMPT inhibitors.

NAMPT Enzyme Inhibition Assay (Biochemical IC50)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of NAMPT.

-

Reaction Setup: A coupled enzyme assay is performed. The first reaction involves recombinant NAMPT converting nicotinamide to NMN. The second and third reactions, catalyzed by NMNAT and alcohol dehydrogenase (ADH) respectively, convert NMN to NAD+ and then to NADH.[14]

-

Incubation: The reaction mixture, containing the NAMPT enzyme, substrates (nicotinamide and PRPP), and varying concentrations of the inhibitor (e.g., GNE-617), is incubated at 37°C.[14]

-

Detection: The production of NADH is monitored by measuring the fluorescence at an excitation/emission wavelength of 340/445 nm.[14]

-

Data Analysis: The rate of NADH production is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression curve fit.

Cellular Viability Assay (MTT or CyQuant)

This assay measures the effect of the inhibitor on the viability and proliferation of cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of the NAMPT inhibitor (e.g., GNE-617) or vehicle control for a specified period (e.g., 72-96 hours).[9][15]

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 540 nm using a microplate reader.[16]

-

-

CyQuant Assay:

-

Lyse the cells and add the CyQuant GR dye, which binds to nucleic acids.

-

Measure the fluorescence at an appropriate wavelength.[9]

-

-

Data Analysis: The absorbance or fluorescence values are normalized to the vehicle-treated control, and the IC50/EC50 values are determined by plotting cell viability against inhibitor concentration.

NAD+ and ATP Level Measurement

This protocol quantifies the intracellular levels of NAD+ and ATP following inhibitor treatment.

-

Cell Treatment: Treat cells with the NAMPT inhibitor at various concentrations and time points.[5]

-

Metabolite Extraction:

-

For NAD+ extraction, use an acidic extraction buffer.

-

For ATP, a suitable lysis buffer is used.

-

-

Quantification:

-

NAD+: Utilize a colorimetric or fluorometric enzymatic cycling assay where NAD+ is a limiting component in a reaction that generates a detectable product.[17] Alternatively, use LC-MS/MS for more precise quantification.[9]

-

ATP: Employ a luciferase-based assay where light production is proportional to the ATP concentration.[5]

-

-

Data Analysis: Normalize the NAD+ and ATP levels to the total protein concentration in each sample and compare the levels in treated versus untreated cells.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the NAMPT inhibitor in a living organism.

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[9]

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the NAMPT inhibitor (e.g., GNE-617 formulated in a suitable vehicle) and vehicle control orally or via intraperitoneal injection at a specified dose and schedule.[9]

-

Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.[9]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).

-

Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

Figure 1: The core NAD+ Salvage Pathway.

Figure 2: Signaling cascade following NAMPT inhibition by GNE-617.

Figure 3: A typical experimental workflow for in vivo xenograft studies.

Conclusion

Inhibition of the NAD+ salvage pathway via targeting NAMPT represents a promising therapeutic strategy, particularly in oncology. The detailed characterization of potent inhibitors like GNE-617 provides a solid foundation for further drug development and clinical investigation. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers in this field. Understanding the intricate signaling consequences of NAMPT inhibition is crucial for optimizing therapeutic approaches and identifying patient populations most likely to benefit from this targeted therapy.

References

- 1. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Inhibition of Nicotinamide Phosphoribosyltransferase: CELLULAR BIOENERGETICS REVEALS A MITOCHONDRIAL INSENSITIVE NAD POOL - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nampt-IN-5 in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes such as energy metabolism, DNA repair, and inflammation.[3][4] Consequently, modulation of NAMPT activity presents a compelling therapeutic strategy for a range of diseases. Nampt-IN-5, also known as Nampt activator-5 or compound C8, is a potent small-molecule activator of NAMPT.[5][6] This technical guide provides an in-depth overview of the role of this compound in cellular metabolism, compiling quantitative data, detailed experimental protocols, and key signaling pathways.

Mechanism of Action

This compound functions as a positive allosteric modulator of NAMPT.[7] It binds to a site distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic efficiency.[7] This leads to an increased rate of conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on NAMPT activity and cellular NAD+ levels as reported in preclinical studies.

| Parameter | Value | Assay Condition | Reference |

| Binding Affinity (KD) | 6.19 µM | In vitro binding assay | [5] |

| EC50 for NAMPT activation | 0.37 ± 0.06 μM | In vitro coupled enzyme assay | [8] |

| Maximal NAMPT activation | 2.1-fold increase | In vitro coupled enzyme assay | [8] |

Table 1: In Vitro Efficacy of this compound

| Cell Line | Treatment Concentration | Treatment Duration | Fold Increase in NAD+ | Reference |

| HepG2 | 5 µM | 6 hours | ~1.5-fold | [7] |

| HL-7702 (senescent) | 10 µM | 24 hours | Significantly increased | [6] |

Table 2: Cellular Efficacy of this compound on NAD+ Levels

| Tissue | Dose | Administration Route | Fold Increase in NAD+ | Reference |

| Mouse Liver | 30 mg/kg | Intraperitoneal | ~1.5-fold | [8] |

Table 3: In Vivo Efficacy of this compound on NAD+ Levels

Impact on Cellular Metabolism

Activation of NAMPT by this compound and the subsequent increase in cellular NAD+ levels lead to significant reprogramming of cellular metabolism.[7] The elevated NAD+/NADH ratio enhances the flux through NAD+-dependent metabolic pathways.

Energy Metabolism

-

Glycolysis and TCA Cycle: Studies with related NAMPT activators have shown a significant increase in metabolites of glycolysis and the tricarboxylic acid (TCA) cycle.[7] This is consistent with the role of NAD+ as a key electron acceptor in these pathways.

-

Oxidative Phosphorylation: The increased availability of NADH from glycolysis and the TCA cycle can drive oxidative phosphorylation, leading to enhanced ATP production.[7]

Fatty Acid Oxidation

-

Metabolomic analyses have revealed that treatment with NAMPT activators robustly increases metabolites associated with fatty acid β-oxidation (FAO).[7]

Experimental Protocols

In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)

This assay measures the production of NAD+ by NAMPT in a three-enzyme coupled reaction.[7][8]

-

Reaction Mixture: Prepare a reaction buffer containing HEPES (pH 8.0), MgCl₂, DTT, ATP, and phosphoribosyl pyrophosphate (PRPP).

-

Enzymes: Add recombinant human NAMPT, nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1), and alcohol dehydrogenase (ADH).

-

Substrate and Activator: Add nicotinamide (NAM) as the substrate and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Detection: The NAD+ produced is converted to NADH by ADH in the presence of ethanol. NADH fluorescence is measured at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.

-

Data Analysis: Plot the rate of NADH production against the concentration of this compound to determine the EC₅₀.

Cellular NAD+ Measurement

-

Cell Culture and Treatment: Plate cells (e.g., HepG2) and treat with this compound or vehicle control for the desired duration.

-

Metabolite Extraction: Lyse the cells and extract metabolites using a methanol/water solution.

-

Quantification: Analyze the cell lysates using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of NAD+.

-

Normalization: Normalize the NAD+ levels to the total protein concentration in each sample.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Allosteric activation of NAMPT by this compound.

Experimental Workflow for Assessing Cellular Metabolic Effects

Caption: Workflow for metabolomic analysis of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of NAMPT and NAD+ in cellular metabolism and disease. Its ability to potently and specifically activate NAMPT allows for the elucidation of downstream metabolic and signaling events. The quantitative data and experimental protocols provided in this guide serve as a resource for researchers and drug development professionals exploring the therapeutic potential of NAMPT activation. Further studies are warranted to fully understand the broader impacts of this compound on the cellular metabolome and its long-term physiological effects.

References

- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nampt Potentiates Antioxidant Defense in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]

The Discovery and Synthesis of Nampt-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of Nampt-IN-5, a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). The information presented is based on the seminal work by Palacios and colleagues, which details the identification of a novel class of 3-pyridyl azetidine ureas as NAMPT inhibitors. This compound is understood to be a key compound from this series, likely compound 27 as described in the source publication.

Discovery of a Novel NAMPT Inhibitor Scaffold

The discovery of the 3-pyridyl azetidine urea scaffold, to which this compound belongs, originated from a "scaffold morphing" approach.[1] Researchers initiated their investigation from a previously identified urea compound (1 ) and a more potent 3-pyridyl (S,S) cyclopropyl carboxamide (2 ). The promising activity of these initial compounds, which demonstrated efficacy in a mouse xenograft model, prompted further exploration.[1]

The central hypothesis was that incorporating the urea nitrogen into a small ring system could maintain or enhance the inhibitory activity. This led to the design and synthesis of the 3-azetidine urea 3 , which exhibited potent activity in cellular assays.[1] The validation of this scaffold morphing concept initiated a lead optimization campaign to explore the structure-activity relationship (SAR) of this new series of NAMPT inhibitors.

Mechanism of Action

This compound and its analogues act as substrate-based inhibitors of NAMPT.[1] Through co-crystallography of the parent compound 3 with NAMPT, it was determined that the pyridine moiety of the inhibitor occupies the nicotinamide (NAM) binding pocket of the enzyme.[1] This direct inhibition of NAMPT disrupts the NAD+ salvage pathway, leading to the depletion of cellular NAD+ and subsequent cell death in cancer cells, which have a high metabolic rate and are heavily reliant on this pathway.[1] The cytotoxic effects of these inhibitors can be completely rescued by the addition of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction, confirming their on-target activity.[1]

Signaling and Experimental Workflow Diagrams

Quantitative Data Summary

The following tables summarize the in vitro potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound (compound 27 ) and its precursors.

Table 1: In Vitro Potency of Key NAMPT Inhibitors

| Compound | NAMPT Biochemical IC50 (nM) | A2780 Cellular IC50 (nM) | COR-L23 Cellular IC50 (nM) |

|---|---|---|---|

| 3 | 2.7 | 5.0 | - |

| 27 (this compound) | - | 0.7 | 3.9 |

Data for compound 3 is from the primary publication.[1] Data for compound 27 (this compound) is from a supplier citing the primary publication.

Table 2: ADME Properties of this compound (Compound 27)

| Parameter | Value |

|---|---|

| Mouse Microsomal Clearance | - |

| CYP3A4 Inhibition (µM) | 0.75 |

| Solubility at pH 6.8 (mM) | 0.056 |

| MDCK Papp A to B (10^-6 cm/s) | 18.6 |

Data is from a supplier citing the primary publication.

Synthesis of this compound (Compound 27)

A convergent synthetic strategy was developed to produce the 3-pyridyl azetidine urea series of NAMPT inhibitors.[1] The synthesis of this compound (compound 27 ) involves the coupling of a substituted pyridine moiety with an azetidine core, followed by further elaboration. The detailed synthetic route is outlined in the supplementary information of the referenced publication.

Experimental Protocols

NAMPT Biochemical Inhibition Assay

The direct inhibitory activity of the compounds on NAMPT was assessed through a biochemical assay.[1] The protocol involves the incubation of the NAMPT enzyme with its substrates, nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP), in the presence of various concentrations of the test compound. The reaction progress is monitored to determine the rate of NMN formation. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.

CellTiter-Glo (CTG) Cellular Viability Assay

The cellular potency of the NAMPT inhibitors was determined using the CellTiter-Glo (CTG) luminescent cell viability assay.[1] This assay measures the amount of ATP present, which is an indicator of metabolically active cells. Cancer cell lines, such as A2780 (ovarian) and COR-L23 (lung), were treated with a range of concentrations of the test compounds for a specified period. Following treatment, the CTG reagent is added, and the resulting luminescence is measured. The cellular IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

References

The Structure-Activity Relationship of KPT-9274: A Dual Inhibitor of NAMPT and PAK4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical target in oncology. As the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, its inhibition can lead to energy depletion and cell death, particularly in cancer cells that have a high metabolic demand. KPT-9274 is a first-in-class, orally bioavailable small molecule that uniquely acts as a dual inhibitor of both NAMPT and p21-activated kinase 4 (PAK4).[1][2] This dual mechanism of action, targeting both cellular metabolism and key signaling pathways, makes KPT-9274 a compelling candidate for cancer therapy and the subject of ongoing clinical investigation.[1][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of KPT-9274, alongside detailed experimental protocols and pathway visualizations to support further research and development in this area.

Core Compound Profile: KPT-9274

KPT-9274 has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with IC50 values often in the nanomolar range.[3] It inhibits NAMPT enzymatic activity with an IC50 of approximately 120 nM in cell-free assays and effectively reduces intracellular NAD+ levels in cell-based assays with an IC50 of around 50 nM.[3]

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR table for a broad series of KPT-9274 analogs is not publicly available, analysis of the KPT-9274 structure and related NAMPT inhibitors allows for the deduction of key structural features essential for its activity. The general structure of many potent NAMPT inhibitors consists of a heterocyclic headgroup that mimics nicotinamide, a central linker, and a hydrophobic tail that occupies a tunnel in the enzyme's active site.

Table 1: Structure-Activity Relationship of Selected NAMPT Inhibitors

| Compound | Structure | hNAMPT IC50 (nM) | Cellular Viability IC50 (nM) | Key Structural Features |

| KPT-9274 | (2E)-3-(6-aminopyridin-3-yl)-N-((5-(4-(4,4-difluoropiperidine-1-carbonyl)phenyl)-7-(4-fluorophenyl)benzofuran-2-yl)methyl)acrylamide | ~120 | ~50 (cell-based NAD regeneration) | - 3-aminopyridine head group- Acrylamide linker- Complex benzofuran tail |

| Analog 1 | Dihydropyridazinone core with N1-propyl linker | 1.1 | 1.3 (MDA-MB-453) | - Dihydropyridazinone core- Introduction of a linker attachment point at N1 |

| Analog 2 | Dihydropyridazinone core with N1-pentyl linker | 0.4 | 0.5 (MDA-MB-453) | - Increased linker length enhances potency |

| Analog 3 | Dihydropyridazinone core with N1-heptyl linker | 0.2 | 0.2 (MDA-MB-453) | - Further increase in linker length continues to improve activity |

Data for analogs 1-3 are derived from a study on a different series of NAMPT inhibitors to illustrate general SAR principles, as detailed SAR for KPT-9274 analogs is not publicly available.[4]

Key Inferences from SAR:

-

The Headgroup: The 3-aminopyridine moiety in KPT-9274 likely mimics the natural substrate, nicotinamide, binding in the active site of NAMPT. This is a common feature among many potent NAMPT inhibitors.

-

The Linker: The acrylamide linker in KPT-9274 provides a specific spatial arrangement and potential for hydrogen bonding interactions within the enzyme's active site. Studies on other NAMPT inhibitors have shown that the length and nature of the linker are critical for optimal activity, with longer alkyl chains sometimes leading to increased potency.[4]

-

The Tail Group: The complex, hydrophobic benzofuran-based tail of KPT-9274 is crucial for its high affinity. This part of the molecule is thought to occupy a hydrophobic tunnel in the NAMPT enzyme, forming extensive van der Waals interactions. The difluoropiperidine and fluorophenyl substituents likely contribute to both the binding affinity and the overall physicochemical properties of the molecule, such as solubility and metabolic stability.

Signaling and Experimental Workflows

To fully understand the context of KPT-9274's activity, it is essential to visualize the biochemical pathway it inhibits and the experimental workflow used to characterize its effects.

Caption: NAD+ Salvage Pathway and Inhibition by KPT-9274.

Caption: General Workflow for a Structure-Activity Relationship Study.

Experimental Protocols

Representative Synthesis of KPT-9274

The synthesis of KPT-9274 involves a multi-step sequence.[3] A key step is the Sonogashira coupling of tert-butyl prop-2-ynyl carbamate with a substituted iodophenol to construct the benzofuran core.[3] Subsequent functional group manipulations, including amide coupling, are then performed to yield the final product.[3]

NAMPT Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant NAMPT.

-

Reagents: Recombinant human NAMPT enzyme, Nicotinamide (NAM), 5-Phosphoribosyl-1-pyrophosphate (PRPP), ATP, reaction buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl2, 2 mM DTT, 0.02% BSA), developing reagents (e.g., KOH and acetophenone for fluorescent detection of NMN).

-

Procedure:

-

The test compound (e.g., KPT-9274) is pre-incubated with the NAMPT enzyme in the reaction buffer.

-

The enzymatic reaction is initiated by the addition of the substrates NAM and PRPP.

-

The reaction is allowed to proceed for a set time (e.g., 15-60 minutes) at 37°C.

-

The reaction is stopped, and the amount of the product, nicotinamide mononucleotide (NMN), is quantified. This can be done through a coupled enzymatic assay that leads to a colorimetric or fluorescent readout, or by converting NMN to a fluorescent derivative.

-

The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cellular NAD+/NADH Measurement Assay

This assay quantifies the total levels of NAD+ and NADH in cells following treatment with an inhibitor.

-

Reagents: Cell culture medium, the test compound, and a commercial NAD/NADH detection kit (e.g., NAD/NADH-Glo™ Assay).

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

The cell culture medium is removed, and the cells are lysed.

-

The total NAD+/NADH is measured using a luminescent-based assay according to the manufacturer's protocol.

-

The luminescent signal is proportional to the amount of NAD+ and NADH in the sample.

-

Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.

-

Reagents: Cell culture medium, the test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure:

-

Cells are seeded in 96-well plates and treated with the test compound for a defined period (e.g., 72 hours).

-

A reagent that measures ATP levels, which is indicative of cell viability, is added to the wells.

-

The luminescent signal is measured, which correlates with the number of viable cells.

-

IC50 values are determined by plotting cell viability against the compound concentration.

-

In Vivo Xenograft Model

This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.

-

Procedure:

-

Human cancer cells (e.g., 786-O renal cell carcinoma) are subcutaneously injected into immunocompromised mice.[4]

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[4]

-

The test compound is administered orally at various doses and schedules (e.g., 100 or 200 mg/kg twice daily).[4]

-

Tumor volume and body weight are measured regularly throughout the study.[4]

-

At the end of the study, tumors can be excised for further analysis, such as immunoblotting for target engagement.[4]

-

Conclusion

KPT-9274 represents a significant advancement in the development of NAMPT inhibitors due to its dual targeting of NAMPT and PAK4. Its complex structure underscores the intricate interactions required for potent inhibition of NAMPT. While a detailed public SAR of a broad series of KPT-9274 analogs is not yet available, the analysis of its key structural features in the context of other NAMPT inhibitors provides valuable insights for the design of future inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a robust framework for the evaluation of novel NAMPT inhibitors, from initial enzymatic screening to in vivo efficacy studies. Further research into the SAR of this and related chemical scaffolds will be instrumental in advancing the next generation of NAMPT-targeting cancer therapeutics.

References

Intracellular Targets of NAMPT Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Notice: The specific compound "Nampt-IN-5" was not identifiable in publicly available scientific literature. This guide therefore focuses on the well-characterized intracellular targets and mechanisms of action of established nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, such as FK866, GMX1778, and STF-118804, to provide a comprehensive resource for the scientific community.

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. It catalyzes the rate-limiting step of converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[1] Given the central role of NAD+ as a coenzyme in cellular redox reactions and as a substrate for various signaling enzymes, including poly(ADP-ribose) polymerases (PARPs) and sirtuins, NAMPT has emerged as a significant therapeutic target, particularly in oncology.[2][3] This technical guide provides an in-depth overview of the intracellular targets of NAMPT inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant cellular pathways and workflows.

Primary Intracellular Target: NAMPT

The direct intracellular target of NAMPT inhibitors is the NAMPT enzyme itself. These small molecules typically bind to the active site of NAMPT, preventing the binding of its substrate, nicotinamide.[4] This inhibition blocks the synthesis of NMN and subsequently leads to a depletion of the intracellular NAD+ pool. The consequences of this NAD+ depletion cascade through multiple cellular processes, affecting a host of downstream targets that rely on NAD+ for their function.

Downstream Intracellular Targets and Cellular Consequences

The depletion of cellular NAD+ levels following NAMPT inhibition has profound effects on a variety of NAD+-dependent enzymes and pathways:

-

Poly(ADP-ribose) Polymerases (PARPs): PARPs are a family of enzymes involved in DNA repair and other cellular processes. They utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins.[3] Inhibition of NAMPT leads to a reduction in the available NAD+ pool, which in turn limits the activity of PARPs. This can impair DNA repair mechanisms, leading to an accumulation of DNA damage and ultimately apoptosis, particularly in cancer cells that often have a high reliance on PARP activity.[3] The combination of NAMPT and PARP inhibitors has shown synergistic effects in preclinical models.[3]

-

Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating gene expression, metabolism, and cellular stress responses.[1] Their activity is directly dependent on the availability of NAD+. By reducing intracellular NAD+ levels, NAMPT inhibitors effectively inhibit sirtuin activity.[1] This can lead to alterations in the acetylation status of numerous protein targets, affecting metabolic pathways and cell survival.

-

Metabolic Pathways: NAD+ is a fundamental coenzyme in numerous metabolic reactions, including glycolysis and oxidative phosphorylation. Depletion of NAD+ disrupts these energy-producing pathways, leading to a decline in cellular ATP levels and metabolic collapse.[2] This energy crisis is a major contributor to the cytotoxic effects of NAMPT inhibitors in cancer cells.

-

Redox Homeostasis: The NAD+/NADH ratio is a critical determinant of the cellular redox state. By depleting the NAD+ pool, NAMPT inhibitors can alter this ratio, leading to oxidative stress and cellular damage.

Quantitative Data on NAMPT Inhibitors

The potency of NAMPT inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) against the NAMPT enzyme and their cytotoxic effects on various cell lines. Below is a summary of reported quantitative data for well-known NAMPT inhibitors.

| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Cell Viability IC50 (nM) | Citation |

| FK866 | NAMPT | Enzymatic | 1.60 ± 0.32 | - | - | [4] |

| - | HepG2 | ~1 | [5] | |||

| - | HCT116 | 10.6 | [6] | |||

| - | KP4 | - | [7] | |||

| - | PANC-1 | - | [7] | |||

| - | 4T1 | - | [7] | |||

| - | MC38 | - | [7] | |||

| GMX1778 | NAMPT | Enzymatic | < 25 | - | - | |

| - | HCT116 | 2.3 | [6] | |||

| STF-118804 | NAMPT | Enzymatic | - | Multiple B-ALL | < 10 | [8] |

| - | HCT116 | 19.7 | [6] |

Experimental Protocols

NAMPT Enzymatic Inhibition Assay (Fluorometric)

This assay measures the production of NMN, the product of the NAMPT-catalyzed reaction, which is then converted to a fluorescent derivative.

Materials:

-

Purified recombinant NAMPT enzyme

-

Reaction Buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl2, 2 mM DTT, 0.02% BSA)

-

Nicotinamide (NAM)

-

5-phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine triphosphate (ATP)

-

2M KOH

-

20% Acetophenone in DMSO

-

88% Formic Acid

-

96-well black flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add the test inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Add the purified NAMPT enzyme to all wells except the blank.

-

Initiate the reaction by adding a mixture of NAM, PRPP, and ATP.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 2M KOH.

-

Add 20% acetophenone in DMSO and incubate on ice for 2 minutes.

-

Add 88% formic acid and incubate at 37°C for 10 minutes to develop the fluorescent signal.

-

Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cellular NAD+ Measurement (HPLC)

This method provides accurate quantification of intracellular NAD+ levels.[9]

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Perchloric acid (HClO4), ice-cold

-

Potassium carbonate (K2CO3)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 0.05 M Phosphate Buffer, pH 7.0

-

Mobile Phase B: 100% Methanol

-

NAD+ standard solution

Procedure:

-

Culture cells to the desired confluency and treat with the NAMPT inhibitor for the specified time.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells by adding ice-cold HClO4.

-

Centrifuge the lysate to pellet the protein precipitate.

-

Neutralize the supernatant by adding K2CO3.

-

Centrifuge to remove the precipitate.

-

Filter the supernatant and inject it into the HPLC system.

-

Separate the metabolites using a gradient of Mobile Phase A and B.

-

Detect NAD+ by absorbance at 261 nm.[9]

-

Quantify the NAD+ concentration by comparing the peak area to a standard curve generated with known concentrations of NAD+.

Cell Viability Assay (WST-1)

This colorimetric assay measures the metabolic activity of viable cells.[10]

Materials:

-

Cultured cells

-

96-well cell culture plates

-

Cell culture medium

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere overnight.

-

Treat the cells with serial dilutions of the NAMPT inhibitor. Include untreated control wells.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

Add WST-1 reagent to each well.[10]

-

Incubate for 1-4 hours at 37°C.[10]

-

Measure the absorbance at ~450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Caption: Signaling pathway of NAMPT inhibition.

Caption: Experimental workflow for NAMPT inhibitor characterization.

References

- 1. The importance of NAMPT/NAD/SIRT1 in the systemic regulation of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fn-test.com [fn-test.com]

- 6. Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nanopartikel.info [nanopartikel.info]

Nampt-IN-5 and the Regulation of Sirtuin Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nampt-IN-5 is a potent small-molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4][5][6][7][8] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for a multitude of cellular processes.[9][10] Among the most important NAD+-dependent enzymes are the sirtuins (SIRTs), a class of protein deacetylases that play crucial roles in regulating metabolism, DNA repair, inflammation, and aging. By inhibiting NAMPT, this compound is poised to decrease cellular NAD+ levels, thereby modulating the activity of sirtuins and impacting the various pathways they govern. This technical guide provides a comprehensive overview of this compound, its established biological activities, and its implied role in the regulation of sirtuin activity, alongside detailed experimental protocols for further investigation.

The NAMPT-Sirtuin Axis: A Mechanistic Overview

The activity of sirtuins is intrinsically linked to the cellular availability of NAD+. Sirtuins utilize NAD+ as a cosubstrate to remove acetyl groups from a wide range of protein targets. This process cleaves NAD+ into nicotinamide (NAM) and ADP-ribose. The NAM generated is then recycled back to NAD+ via the salvage pathway, in which NAMPT is the key enzymatic driver.

Inhibition of NAMPT by a compound such as this compound disrupts this cycle. By blocking the conversion of NAM to nicotinamide mononucleotide (NMN), the immediate precursor to NAD+, NAMPT inhibitors lead to a reduction in the cellular NAD+ pool.[9][10] This depletion of NAD+ directly curtails the activity of sirtuins, as they are deprived of their essential cosubstrate. Consequently, the downstream cellular processes regulated by sirtuins are significantly impacted.

Quantitative Data for this compound

While direct studies on the effect of this compound on sirtuin activity are not yet publicly available, a body of data exists characterizing its potent NAMPT inhibitory and anti-proliferative effects, as well as its pharmacokinetic profile.

Cellular Activity

| Cell Line | IC50 (nM) | Assay Type |

| A2780 (Ovarian Carcinoma) | 0.7 | CellTiter-Glo |

| COR-L23 (Lung Carcinoma) | 3.9 | CellTiter-Glo |

| Data from MedChemExpress and TargetMol product datasheets.[2][7] |

ADME (Absorption, Distribution, Metabolism, and Excretion) Profile

| Parameter | Value |

| Mouse Microsomal Clearance | 110 µl/min•mg |

| CYP3A4 Inhibition | 0.75 µM |

| Aqueous Solubility (pH 6.8) | 0.056 mM |

| MDCK Permeability (Papp A-B) | 18.6 x 10⁻⁶ cm/s |

| Data from MedChemExpress and TargetMol product datasheets.[2][7] |

In Vivo Data (Mice)

| Parameter | Value | Dosing |

| Body Weight Loss | Significant relative to vehicle | 5-30 mg/kg, p.o., twice daily for 4 days |

| T1/2 | 2.1 h | 10 mg/kg, p.o. |

| Cmax | 29112 nM | 10 mg/kg, p.o. |

| AUC | 61984 nM•h | 10 mg/kg, p.o. |

| Data from MedChemExpress product datasheet.[2] |

Signaling Pathway and Experimental Workflow Diagrams

NAMPT-Sirtuin Signaling Pathway

Caption: The NAMPT-Sirtuin signaling cascade.

Experimental Workflow for Assessing the Impact of this compound on Sirtuin Activity

Caption: Workflow for evaluating this compound's effect on sirtuins.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the effects of this compound on sirtuin activity.

Measurement of Cellular NAD+ Levels

Principle: This protocol utilizes a bioluminescent assay to quantify the levels of NAD+ in cell lysates. The assay involves the enzymatic conversion of NAD+ to NADH, which is then used to generate a luminescent signal proportional to the amount of NAD+.

Materials:

-

Cell line of interest (e.g., A2780)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

NAD/NADH-Glo™ Assay kit (Promega or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well white-walled plate at a density that will result in 80-90% confluency at the time of the assay.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.

-

Cell Lysis and NAD+ Measurement:

-

Equilibrate the NAD/NADH-Glo™ Assay reagent to room temperature.

-

Remove the culture medium from the wells.

-

Add 50 µL of PBS to each well.

-

Add 50 µL of the reconstituted NAD/NADH-Glo™ Reagent to each well.

-

Mix by shaking the plate for 1-2 minutes.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of NAD+ reduction.

Sirtuin Activity Assay

Principle: This protocol employs a luminogenic sirtuin activity assay that measures the deacetylation of a specific sirtuin substrate. The deacetylated product is then processed by a developer reagent to generate a luminescent signal that is directly proportional to sirtuin activity.

Materials:

-

Cell line of interest

-

This compound

-

SIRT-Glo™ Assay System (Promega or equivalent), specific for the sirtuin of interest (e.g., SIRT1, SIRT3)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

Luminometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the NAD+ measurement protocol.

-

Cell Lysate Preparation:

-

After treatment, wash the cells with cold PBS.

-

Lyse the cells in a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

Sirtuin Activity Measurement:

-

Add a standardized amount of protein lysate to the wells of a 96-well white plate.

-

Add the SIRT-Glo™ substrate and NAD+ solution to initiate the reaction.

-

Incubate at room temperature for 30-60 minutes.

-

Add the developer reagent to stop the sirtuin reaction and generate the luminescent signal.

-

Incubate for an additional 15-30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescent signal to the protein concentration and then to the vehicle control to determine the percentage of sirtuin activity inhibition.

Western Blot Analysis of Sirtuin Substrate Acetylation

Principle: This method assesses the acetylation status of known sirtuin substrates (e.g., p53, tubulin) as a downstream indicator of sirtuin activity. Inhibition of sirtuins will lead to hyperacetylation of their targets.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)

-

SDS-PAGE gels and blotting equipment

-

Primary antibodies against acetylated and total forms of a sirtuin substrate (e.g., anti-acetyl-p53 (Lys382), anti-p53)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and prepare cell lysates as described above, ensuring the use of deacetylase inhibitors in the lysis buffer.

-

Protein Quantification and Electrophoresis: Quantify protein concentration and separate equal amounts of protein from each sample by SDS-PAGE.

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the acetylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

-

Quantify the band intensities and calculate the ratio of acetylated to total protein for each treatment condition.

-

Conclusion

This compound is a highly potent inhibitor of NAMPT with demonstrated cellular anti-proliferative activity and favorable in vivo pharmacokinetic properties in mice.[2] While direct experimental evidence of its impact on sirtuin activity is not yet available in the public domain, its mechanism of action as a NAMPT inhibitor strongly implies a role in the down-regulation of sirtuin function through the depletion of cellular NAD+ pools. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this relationship and further elucidate the therapeutic potential of this compound in contexts where sirtuin modulation is desirable, such as in certain cancers and metabolic disorders. The provided quantitative data serves as a valuable starting point for designing such studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 2380013-17-0 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NAMPT | CymitQuimica [cymitquimica.com]

- 6. NAMPT | CymitQuimica [cymitquimica.com]

- 7. This compound | NAMPT | P450 | TargetMol [targetmol.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Nexus of Bioenergetics and Cancer Therapy: A Technical Guide to ATP Depletion by the NAMPT Inhibitor, Nampt-IN-5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cells exhibit a heightened metabolic rate, rendering them particularly vulnerable to disruptions in their energy supply. A key player in cellular bioenergetics is Nicotinamide Adenine Dinucleotide (NAD+), a critical cofactor for ATP production. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is a dominant source of this vital molecule in many tumors. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway, making it a prime target for anti-cancer therapeutics. This technical guide explores the profound effects of a potent NAMPT inhibitor, exemplified by Nampt-IN-5, on the energy currency of tumor cells—adenosine triphosphate (ATP). We will delve into the underlying signaling pathways, present quantitative data on ATP depletion across various cancer cell lines, and provide detailed experimental protocols for key assays, offering a comprehensive resource for researchers in oncology and drug development.

The Critical Role of NAMPT in Tumor Cell Metabolism and the Mechanism of this compound

Tumor cells have an accelerated demand for NAD+ to fuel their rapid proliferation and metabolic activities.[1][2] The salvage pathway for NAD+ synthesis, governed by NAMPT, is therefore frequently upregulated in various cancers.[1][2] By inhibiting NAMPT, compounds like this compound effectively cut off this crucial NAD+ supply. This leads to a cascade of events, culminating in a bioenergetic crisis for the cancer cell. The depletion of NAD+ directly impairs the function of NAD+-dependent enzymes involved in critical cellular processes, including glycolysis and oxidative phosphorylation, the primary engines of ATP generation.[2] This ultimately results in a dramatic depletion of intracellular ATP levels, leading to cell cycle arrest and apoptosis.[2][3]

Quantitative Analysis of ATP Depletion by NAMPT Inhibitors

The efficacy of NAMPT inhibitors in depleting cellular ATP has been demonstrated across a range of tumor cell lines. The data presented below is compiled from studies on well-characterized NAMPT inhibitors such as FK866 and KPT-9274, which serve as functional surrogates for this compound.

Table 1: Dose-Dependent ATP Depletion by NAMPT Inhibitor FK866 in Prostate Cancer Cells (48h Treatment)

| Cell Line | FK866 Concentration | ATP Level (% of Control) |

| PC-3 | 10 nM | 29% |

| 100 nM | 22% | |

| DU145 | 10 nM | 46% |

| 100 nM | 8% | |

| Data derived from a study on prostate cancer cells.[4] |

Table 2: Time-Course of NAD+ and ATP Depletion by NAMPT Inhibitor FK866 (100 nM) in A2780 Ovarian Cancer Cells

| Time Point | NAD+ Level (% of Control) | ATP Level (% of Control) |

| 20h | Depleted | ~100% |

| 30h | Depleted | Depleted |

| 40h | Depleted | Depleted |

| 50h | Depleted | Depleted |

| This study highlights the sequential depletion of NAD+ followed by ATP.[2] |

Table 3: Dose-Dependent ATP Depletion by NAMPT Inhibitor KPT-9274 in Ovarian Cancer Spheroids (48h Treatment)

| Cell Line | KPT-9274 Concentration | ATP Level (% of Control) |

| CP80 | 100 nM | ~75% |

| 300 nM | ~50% | |

| ACI-98 | 100 nM | ~80% |

| 300 nM | ~60% | |

| IGROV1 | 100 nM | ~90% |

| 300 nM | ~70% | |

| Data estimated from graphical representations in a study on 3D-cultured ovarian cancer spheroids.[5] |

Table 4: Sensitivity of Small Cell Lung Cancer (SCLC) Cell Lines to NAMPT Inhibitor FK866 (72h Treatment)

| Cell Line | Chemosensitivity | LD50 (nM) |

| NCI-H209 | Sensitive | 0.38 - 7.2 |

| NCI-H69 | Sensitive | 0.38 - 7.2 |

| NCI-H446 | Sensitive | 0.38 - 7.2 |

| DMS79 | Sensitive | 0.38 - 7.2 |

| H69AR | Resistant | 0.38 - 7.2 |

| A549 (NSCLC) | - | 100 |

| This study demonstrates the high sensitivity of SCLC cell lines to NAMPT inhibition, as measured by cell viability which is directly linked to ATP levels.[6] |

Experimental Protocols

Accurate assessment of ATP and NAD+ levels, along with downstream signaling events, is crucial for evaluating the efficacy of NAMPT inhibitors. Below are detailed protocols for key experimental assays.

Measurement of Intracellular ATP Levels using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions and published studies.

Principle: The CellTiter-Glo® Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. The assay involves adding a single reagent directly to cultured cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.

Materials:

-

96-well or 384-well opaque-walled multiwell plates

-

Tumor cell lines of interest

-

Complete cell culture medium

-

This compound or other NAMPT inhibitor

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed tumor cells in a 96-well opaque-walled plate at a desired density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Record the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the average background luminescence (from wells with medium only) from all experimental readings. Express the results as a percentage of the vehicle-treated control cells.

Measurement of Intracellular NAD+/NADH Levels using NAD/NADH-Glo™ Assay

This protocol provides a method to measure total NAD+ and NADH or their individual levels.

Principle: The NAD/NADH-Glo™ Assay is a bioluminescent assay that measures total NAD+ and NADH. The assay involves a reductase that reduces a proluciferin substrate in the presence of NAD+/NADH, generating luciferin. The luciferin is then quantified using a luciferase, and the light signal is proportional to the amount of NAD+ and NADH.

Materials:

-

96-well or 384-well white-walled multiwell plates

-

Tumor cell lines

-

Complete cell culture medium

-

This compound or other NAMPT inhibitor

-

NAD/NADH-Glo™ Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from the ATP assay protocol.

-

Sample Preparation for Total NAD+/NADH:

-

After incubation, add 50 µL of 1% dodecyltrimethylammonium bromide (DTAB) in PBS to each well to lyse the cells.

-

Mix for 10 minutes at room temperature.

-

-

Assay:

-

Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.

-

Add 50 µL of the detection reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

-

Measurement: Record luminescence using a luminometer.

-

Data Analysis: Normalize the data to cell number or protein concentration and express as a percentage of the vehicle-treated control.

Western Blot for Downstream Markers of ATP Depletion (e.g., Phospho-AMPK)

Principle: A decrease in the cellular ATP:AMP ratio leads to the activation of AMP-activated protein kinase (AMPK) through phosphorylation at Threonine 172. Western blotting can be used to detect this increase in phosphorylated AMPK (p-AMPK) as a downstream indicator of ATP depletion.

Materials:

-

Tumor cell lines

-

This compound or other NAMPT inhibitor

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound for the desired duration.

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer with inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibody against p-AMPK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AMPK as a loading control.

Conclusion and Future Directions

The inhibition of NAMPT by molecules such as this compound represents a promising therapeutic strategy for a variety of cancers that are heavily reliant on the NAD+ salvage pathway. The profound and sustained depletion of ATP in tumor cells upon NAMPT inhibition underscores the critical role of this enzyme in cancer cell bioenergetics. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of NAMPT inhibitors. Future research should focus on identifying predictive biomarkers of response to NAMPT inhibition and exploring rational combination therapies to enhance anti-tumor efficacy and overcome potential resistance mechanisms. The continued exploration of this therapeutic avenue holds significant promise for the development of novel and effective cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Nicotinamide Phosphoribosyl Transferase (Nampt) Is Required for De Novo Lipogenesis in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

Cellular Consequences of NAMPT Inhibition: A Technical Guide

Disclaimer: This technical guide addresses the cellular consequences of inhibiting the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). The initial request specified a compound named "Nampt-IN-5"; however, a thorough search of scientific literature and public databases yielded no specific information for a molecule with this designation. Therefore, this document synthesizes data from well-characterized, potent, and selective NAMPT inhibitors such as FK866, KPT-9274, and others to provide a comprehensive overview of the core biological effects of targeting this critical enzyme. The findings detailed herein are broadly representative of the compound class.

Introduction to NAMPT

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide (NAM) in mammalian cells.[1][2] NAD+ is an essential coenzyme and substrate for a vast array of cellular processes, including redox reactions central to metabolism (glycolysis, TCA cycle), DNA repair, and epigenetic regulation.[3][4] Many cancer cells exhibit elevated metabolic rates and high NAD+ turnover, making them particularly dependent on the NAMPT-mediated salvage pathway for survival and proliferation.[5][6] This dependency establishes NAMPT as a compelling therapeutic target in oncology.[7][8]

Mechanism of Action of NAMPT Inhibitors

NAMPT inhibitors are designed to block the enzymatic activity of NAMPT, typically by binding competitively or non-competitively to the enzyme's active site or adjacent cavities.[3] This inhibition prevents the conversion of NAM to its product, nicotinamide mononucleotide (NMN), which is the direct precursor to NAD+.[5] The subsequent blockade of the NAD+ salvage pathway leads to a rapid and severe depletion of the intracellular NAD+ pool.[3][9] This depletion is the primary upstream event that triggers a cascade of downstream cellular consequences, ultimately leading to an energy crisis and cell death, particularly in cancer cells that are highly reliant on this pathway.[4]

Core Cellular Consequences of NAMPT Inhibition

The depletion of NAD+ instigates a multi-faceted cellular crisis affecting metabolism, DNA repair, signaling, and redox homeostasis.

Metabolic Collapse and Energy Depletion

The most immediate consequence of NAD+ depletion is the disruption of cellular energy metabolism.

-

Glycolysis Attenuation: NAD+ is an essential cofactor for the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Lack of NAD+ stalls glycolysis at this step, leading to the accumulation of upstream glycolytic intermediates (e.g., fructose-1,6-bisphosphate) and a depletion of downstream metabolites, including pyruvate.[10]

-

TCA Cycle Inhibition: The reduced flow of pyruvate from glycolysis and the requirement for NAD+ by several TCA cycle dehydrogenases lead to decreased carbon flux through the cycle.[4]

-

ATP Depletion: The combined impairment of glycolysis and the TCA cycle results in a severe drop in ATP production, triggering an energetic crisis and cell death.[9][11]

Impairment of NAD+-Dependent Enzyme Signaling

NAD+ is a required substrate for sirtuins and Poly(ADP-ribose) polymerases (PARPs), two critical families of enzymes.

-

Sirtuin (SIRT) Inhibition: Sirtuins are NAD+-dependent deacylases that regulate transcription, metabolism, and stress responses. NAMPT inhibition leads to decreased activity of sirtuins like SIRT1, which can result in altered acetylation of proteins such as p53 and dysregulation of gene expression.[12]

-

PARP Inhibition: PARPs are crucial for DNA damage repair. By consuming NAD+ to synthesize poly(ADP-ribose) chains at sites of DNA damage, they signal for and coordinate repair. Depletion of the NAD+ substrate pool effectively inhibits PARP activity, leading to an accumulation of unrepaired DNA damage and genomic instability.[4][13]

Crosstalk with Oncogenic Signaling Pathways

NAMPT activity is intertwined with key cancer signaling pathways. Inhibition of NAMPT has been shown to decrease the phosphorylation, and thus the activity, of central pro-survival kinases such as AKT and ERK1/2 in various cancer models.[1] This suggests that NAMPT not only fuels cancer cell metabolism but also supports the signaling networks that drive proliferation and survival.

Quantitative Data Presentation

The potency of NAMPT inhibitors varies across different chemical scaffolds and cancer cell lines. This sensitivity is often correlated with the cell line's dependence on the NAD+ salvage pathway.

Table 1: In Vitro Enzymatic and Anti-proliferative Activity of Select NAMPT Inhibitors

| Inhibitor | Target | IC50 (Enzymatic) | Cell Line | IC50 (Cell Viability) | Reference |

| FK866 | NAMPT | ~1 nM | Multiple | 1 - 10 nM | [1] |

| KPT-9274 | NAMPT/PAK4 | ~120 nM | Caki-1 (Renal) | 600 nM | [1][13] |

| 786-O (Renal) | 570 nM | [1] | |||

| OT-82 | NAMPT | Not specified | Hematopoietic | ~2.9 nM | [1] |

| Non-hematopoietic | ~13.0 nM | [1] | |||

| MPC-9528 | NAMPT | 40 pM | 93 cancer lines | Median: 2.8 nM | [11] |

| MS0 | NAMPT | 9.87 nM | HepG2 (Liver) | < 5 µM | [14] |

| A549 (Lung) | < 5 µM | [14] | |||

| HCT116 (Colon) | < 5 µM | [14] | |||

| LSN3154567 | NAMPT | 3.1 nM | A2780 (Ovarian) | Not specified | [15] |

Table 2: Effect of NAMPT Inhibition on Cellular Metabolite Levels

| Inhibitor | Cell Line | Treatment | Effect on NAD+ | Effect on ATP | Reference |

| KPT-9274 | Glioma Stem Cells | 0.1 - 0.5 µM, 72h | Reduction | Reduction | [7] |

| FK866 | HCT-116 (Colon) | 100 nM, 24h | Dose-dependent decrease | Dose-dependent decrease | [10][16] |

| MPC-9528 | Cancer Cell Lines | 170 pM (IC50) | Depletion | Decrease | [11] |

| LSN3154567 | NCI-H1155 Xenograft | 10 mg/kg, 24-120h | Significant decrease | Not specified | [15] |

Experimental Protocols

Cell Viability Assay

This protocol assesses the anti-proliferative effects of NAMPT inhibitors.

-

Cell Seeding: Seed cancer cells (e.g., A2780, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the NAMPT inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Viability Assessment: Add 10 µL of a viability reagent (e.g., CellTiter-Blue® or CellTiter-Glo®) to each well.

-

Reading: Incubate for 1-4 hours as per the manufacturer's instructions. Measure fluorescence (for resazurin-based assays) or luminescence (for ATP-based assays) using a plate reader.[5]

-

Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value using non-linear regression.

NAD+ Level Quantification

This protocol measures the direct impact of inhibitors on the cellular NAD+ pool.

-